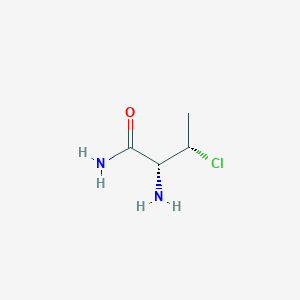![molecular formula C14H18NO4P B12541358 Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate CAS No. 797763-13-4](/img/structure/B12541358.png)
Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate is a phosphonate derivative of quinoline. This compound has garnered significant attention due to its potential therapeutic and industrial applications. The unique structure of this compound, which includes a quinoline moiety linked to a phosphonate group, makes it a valuable subject of study in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate typically involves the reaction of quinoline derivatives with phosphonate reagents. One common method is the Michaelis-Arbuzov reaction, where a quinoline derivative reacts with a trialkyl phosphite under controlled conditions to yield the desired phosphonate compound . The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous feeding of reactants and catalysts, maintaining optimal temperature and pressure conditions, and employing purification techniques such as distillation and crystallization to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The phosphonate group can undergo nucleophilic substitution reactions, leading to the formation of various substituted phosphonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and as a fluorescent probe for biological imaging.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in cellular metabolism and signaling pathways.
Pathways Involved: It can inhibit the activity of certain kinases and phosphatases, leading to altered cellular functions and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl {[(quinolin-8-yl)methyl]phosphonate}: Similar in structure but lacks the oxy linkage.
Diethyl {[(quinolin-8-yl)oxy]ethyl}phosphonate: Contains an ethyl group instead of a methyl group.
Diethyl {[(quinolin-8-yl)oxy]propyl}phosphonate: Contains a propyl group instead of a methyl group.
Uniqueness
Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate is unique due to its specific oxy linkage between the quinoline and phosphonate groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
797763-13-4 |
|---|---|
Molekularformel |
C14H18NO4P |
Molekulargewicht |
295.27 g/mol |
IUPAC-Name |
8-(diethoxyphosphorylmethoxy)quinoline |
InChI |
InChI=1S/C14H18NO4P/c1-3-18-20(16,19-4-2)11-17-13-9-5-7-12-8-6-10-15-14(12)13/h5-10H,3-4,11H2,1-2H3 |
InChI-Schlüssel |
XZNAXRGDMJDXDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(COC1=CC=CC2=C1N=CC=C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



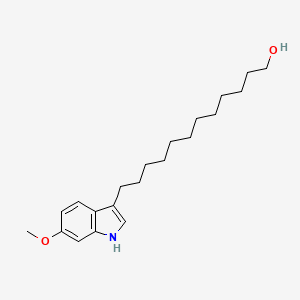
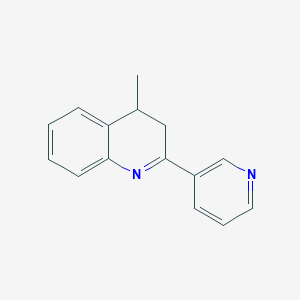
![2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate](/img/structure/B12541302.png)
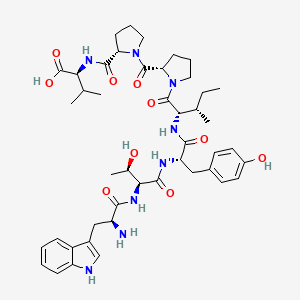
![Benzenepropanoic acid, 4-[[4-(4-methoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-2-thiazolyl]methoxy]-2-methyl-](/img/structure/B12541313.png)
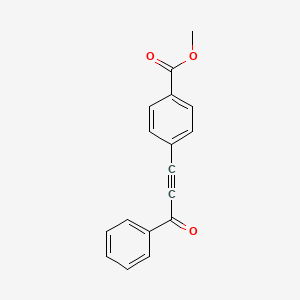
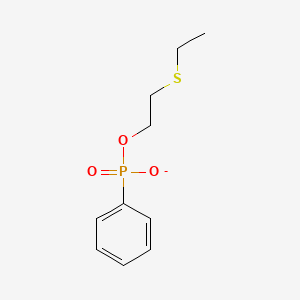

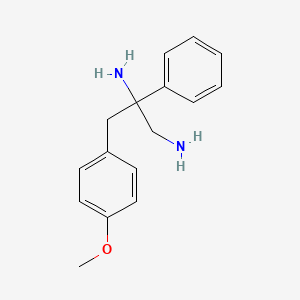
![2-[(2-Hydroxyethyl)sulfanyl]ethyl undec-2-enoate](/img/structure/B12541343.png)
methanone](/img/structure/B12541348.png)
![1-(9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)propan-1-one](/img/structure/B12541356.png)
